molecular formula C10H12FNO3 B2660477 Methyl 2-amino-5-ethoxy-4-fluorobenzoate CAS No. 1248353-15-2

Methyl 2-amino-5-ethoxy-4-fluorobenzoate

Cat. No. B2660477
CAS RN: 1248353-15-2
M. Wt: 213.208
InChI Key: OWCWERBVVZIGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-5-ethoxy-4-fluorobenzoate (MEEFB) is a fluorinated benzoate compound that has been studied for its potential applications in biochemistry and pharmacology. MEEFB has been found to possess a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.

Scientific Research Applications

Methyl 2-amino-5-ethoxy-4-fluorobenzoate has been studied for its potential applications in biochemistry and pharmacology. It has been used in a variety of laboratory experiments, including those studying the effects of Methyl 2-amino-5-ethoxy-4-fluorobenzoate on the inhibition of enzymes, the inhibition of protein kinases, and the inhibition of protein phosphatases. It has also been used in studies of the effects of Methyl 2-amino-5-ethoxy-4-fluorobenzoate on the regulation of gene expression.

Mechanism Of Action

Methyl 2-amino-5-ethoxy-4-fluorobenzoate has been found to act as an inhibitor of enzymes, protein kinases, and protein phosphatases. It has been found to inhibit the activity of enzymes by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. It has also been found to inhibit the activity of protein kinases and protein phosphatases by binding to the active sites of these proteins and preventing them from catalyzing their reactions.
Biochemical and Physiological Effects
Methyl 2-amino-5-ethoxy-4-fluorobenzoate has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, protein kinases, and protein phosphatases. It has also been found to regulate the expression of genes, and to modulate the activity of the immune system. In addition, it has been found to possess antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

The use of Methyl 2-amino-5-ethoxy-4-fluorobenzoate in laboratory experiments has a number of advantages. It is a readily available compound, and its synthesis is relatively straightforward. It also has a wide range of biochemical and physiological effects, making it useful for a variety of experiments. However, it also has a number of limitations. It is a relatively expensive compound, and its synthesis yields are relatively low. In addition, its effects are not always consistent, making it difficult to predict its effects in certain experiments.

Future Directions

Methyl 2-amino-5-ethoxy-4-fluorobenzoate has a wide range of potential future applications. It could be used in the development of new drugs and therapies for a variety of diseases and conditions. It could also be used in the development of new laboratory techniques, such as those involving the regulation of gene expression. Additionally, it could be used in the development of new imaging techniques, such as those involving the visualization of enzyme activities. Finally, it could be used in the development of new materials, such as those involving the use of fluorinated benzoates.

Synthesis Methods

Methyl 2-amino-5-ethoxy-4-fluorobenzoate can be synthesized through a number of different methods. The most common method involves the reaction of 2-amino-5-ethoxy-4-fluorobenzoic acid with dimethyl sulfate. This reaction yields Methyl 2-amino-5-ethoxy-4-fluorobenzoate in a yield of approximately 75%. Other methods of synthesis include the reaction of 2-amino-5-ethoxy-4-fluorobenzoic acid with methyl bromide or methyl iodide, or the reaction of 2-amino-5-ethoxy-4-fluorobenzoic acid with dimethyl carbonate.

properties

IUPAC Name

methyl 2-amino-5-ethoxy-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-3-15-9-4-6(10(13)14-2)8(12)5-7(9)11/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCWERBVVZIGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)OC)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-ethoxy-4-fluorobenzoate

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